Fansimef - 69191-18-0

Fansimef

Catalog Number: EVT-1540711
CAS Number: 69191-18-0
Molecular Formula: C41H44Cl2F6N10O5S
Molecular Weight: 973.8 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Source and Classification

Fansimef is classified as a combination drug under the category of antimalarials. It is derived from two established medications: sulfadoxine, a sulfonamide antibiotic, and pyrimethamine, a dihydrofolate reductase inhibitor. This combination has been widely studied for its efficacy and safety in various clinical settings.

Synthesis Analysis

Methods

The synthesis of Fansimef primarily involves the combination of sulfadoxine and pyrimethamine through chemical reactions that facilitate their bonding. Various methods have been explored, including:

  • Microwave-Assisted Synthesis: This method enhances reaction rates and yields by using microwave energy to promote the reaction between sulfadoxine and pyrimethamine.
  • Conventional Heating: Traditional heating methods are also employed, though they may require longer reaction times compared to microwave-assisted techniques.

Technical Details

The synthesis typically requires careful control of temperature and pH to ensure optimal yields. The use of solvents such as dimethyl sulfoxide or ethanol is common to facilitate the reaction. The final product is purified using techniques like recrystallization or chromatography to achieve the desired purity levels.

Molecular Structure Analysis

Structure

Fansimef consists of two main components: sulfadoxine and pyrimethamine. The molecular structure can be represented as follows:

  • Sulfadoxine: Contains a sulfonamide group attached to a pyrimidine ring.
  • Pyrimethamine: A diaminopyrimidine derivative.

The chemical formula for Fansimef is typically represented as a combination of these two components, reflecting their molecular weights and structural characteristics.

Data

  • Molecular Weight: The combined molecular weight of Fansimef is approximately 540.6 g/mol.
  • Chemical Structure: The structural representation includes key functional groups that are critical for its mechanism of action against malaria.
Chemical Reactions Analysis

Reactions

Fansimef undergoes several chemical reactions during its interaction with biological systems:

Technical Details

The effectiveness of Fansimef can be affected by mutations in the target enzymes within Plasmodium falciparum, leading to resistance. Monitoring these mutations is essential for understanding treatment efficacy.

Mechanism of Action

Process

Fansimef exerts its antimalarial effects primarily through:

  1. Folate Synthesis Inhibition: Both components disrupt folate synthesis pathways, essential for nucleic acid production in parasites.
  2. Synergistic Effects: The dual action leads to a more robust inhibition compared to either drug alone, reducing the likelihood of resistance development.

Data

Clinical studies have shown that Fansimef can significantly reduce parasitemia levels in infected individuals, demonstrating its effectiveness in both treatment and prophylaxis settings.

Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Typically presented as a crystalline powder.
  • Solubility: Soluble in organic solvents like ethanol but less soluble in water.

Chemical Properties

  • Stability: Fansimef exhibits stability under normal storage conditions but may degrade under extreme temperatures or humidity.
  • pH Sensitivity: The stability can vary with pH; optimal conditions are generally neutral to slightly acidic.
Applications

Fansimef has several scientific uses, primarily in the field of parasitology and infectious disease treatment:

  • Malaria Treatment: Used effectively against uncomplicated Plasmodium falciparum malaria.
  • Prophylaxis: Recommended for travelers to endemic areas to prevent malaria infection.
  • Research Applications: Investigated in studies focusing on drug resistance mechanisms and novel therapeutic strategies against malaria.
Introduction to Fansimef: Historical Context and Antimalarial Significance

Emergence of Multidrug-Resistant Plasmodium falciparum and Combination Therapy Rationale

The 1980s–1990s witnessed escalating multidrug resistance in Plasmodium falciparum, severely limiting monotherapy efficacy. Chloroquine and sulfadoxine-pyrimethamine (Fansidar), once frontline treatments, faced failure rates exceeding 50% in endemic regions like Southeast Asia and Africa [3] [6]. This crisis stemmed from:

  • Accelerated Drug Pressure: Widespread misuse/overuse of antimalarials in human medicine and agriculture selected for resistant strains [3].
  • Genetic Adaptability: P. falciparum rapidly developed mutations in drug targets (e.g., pfdhfr/pfdhps for antifolates, pfcrt/pfmdr1 for quinolines) [6].Combination therapy emerged as a strategic response, aiming to delay resistance by requiring simultaneous mutations against multiple drug classes. The WHO subsequently endorsed fixed-dose combinations as essential for resistance mitigation [3] [6].

Development of Fansimef: Synergistic Triple Combination (Mefloquine/Sulfadoxine/Pyrimethamine)

Fansimef (Roche, 1985) integrated three blood-stage schizonticides with complementary mechanisms and pharmacokinetics:

  • Mefloquine: A quinoline methanol disrupting heme detoxification in parasites.
  • Sulfadoxine: A sulfonamide inhibiting dihydropteroate synthase (DHPS).
  • Pyrimethamine: A dihydrofolate reductase (DHFR) inhibitor.

Table 1: Pharmacokinetic Properties of Fansimef Components

ComponentElimination Half-life (h)Volume of Distribution (L/kg)Target Pathway
Mefloquine55018.6Hme polymerization
Sulfadoxine1790.15Folate synthesis (DHPS)
Pyrimethamine1232.5Folate metabolism (DHFR)

Source: Multiple-dose pharmacokinetic study in healthy subjects [5]

The combination exploited spatial and temporal synergy:

  • Sulfadoxine-Pyrimethamine Pair: Blocked sequential steps in folate metabolism, causing synthetic lethality [2] [8].
  • Mefloquine Addition: Targeted a biochemically unrelated pathway, reducing parasite survival probability after dual-folate inhibition [1] [7]. Pharmacokinetic alignment enabled sustained plasma concentrations (weeks), critical for prophylactic coverage [5]. Clinical trials confirmed Fansimef's efficacy against chloroquine-resistant strains, with a 99% reduction in P. falciparum incidence versus placebo in Thailand (0.17 vs. 0.64 episodes/100 person-months) [1].

Global Health Relevance: Targeting Endemic Regions and Resistance Mitigation

Fansimef represented a strategic tool against multidrug-resistant malaria in high-burden regions:

  • Targeted Deployment: Initially prioritized in Southeast Asia (e.g., Thailand) where artemisinin resistance precursors emerged. A 1992 Thai trial demonstrated equivalent efficacy between Fansimef and mefloquine monotherapy (0.17 episodes/100 person-months each) but significantly outperformed chloroquine (0.69) and Fansidar (1.18) [1].
  • Resistance Containment: By requiring concurrent resistance to quinoline methanols and antifolates, Fansimef raised the genetic barrier. In vitro studies showed stable mefloquine resistance required 2+ mutations, while Fansimef required 4+ [7] [8].
  • Health Inequity Lens: Fansimef's discontinuation (1990s) stemmed partly from cost and safety concerns, highlighting tensions between resistance management and accessibility. This underscores a persistent challenge: balancing innovative combinations with equitable deployment in resource-limited settings [3] [6].

Table 2: Fansimef Efficacy Against Chloroquine-Resistant P. falciparum in Clinical Trials

LocationComparison ArmP. falciparum Incidence (per 100 person-months)Relative Efficacy vs. Fansimef
Thailand [1]Fansimef0.17Reference
Mefloquine0.17Equivalent
Fansidar1.1885% less effective
Chloroquine0.6975% less effective

Despite its eventual withdrawal (due to safety and resistance evolution in antifolates), Fansimef established a paradigm for future artemisinin-based combinations (ACTs), proving that rationally designed multi-target regimens could suppress multidrug-resistant parasites where monotherapies failed [1] [8].

Properties

CAS Number

69191-18-0

Product Name

Fansimef

IUPAC Name

4-amino-N-(5,6-dimethoxypyrimidin-4-yl)benzenesulfonamide;(S)-[2,8-bis(trifluoromethyl)quinolin-4-yl]-[(2R)-piperidin-2-yl]methanol;5-(4-chlorophenyl)-6-ethylpyrimidine-2,4-diamine;hydrochloride

Molecular Formula

C41H44Cl2F6N10O5S

Molecular Weight

973.8 g/mol

InChI

InChI=1S/C17H16F6N2O.C12H13ClN4.C12H14N4O4S.ClH/c18-16(19,20)11-5-3-4-9-10(15(26)12-6-1-2-7-24-12)8-13(17(21,22)23)25-14(9)11;1-2-9-10(11(14)17-12(15)16-9)7-3-5-8(13)6-4-7;1-19-10-11(14-7-15-12(10)20-2)16-21(17,18)9-5-3-8(13)4-6-9;/h3-5,8,12,15,24,26H,1-2,6-7H2;3-6H,2H2,1H3,(H4,14,15,16,17);3-7H,13H2,1-2H3,(H,14,15,16);1H/t12-,15+;;;/m1.../s1

InChI Key

HQWQVBJUIIJTRE-LKRNKTNVSA-N

SMILES

CCC1=C(C(=NC(=N1)N)N)C2=CC=C(C=C2)Cl.COC1=C(N=CN=C1OC)NS(=O)(=O)C2=CC=C(C=C2)N.C1CCNC(C1)C(C2=CC(=NC3=C2C=CC=C3C(F)(F)F)C(F)(F)F)O.Cl

Synonyms

Fansimef
mefloquine-sulfadoxine-pyrimethamine
MSP 4

Canonical SMILES

CCC1=C(C(=NC(=N1)N)N)C2=CC=C(C=C2)Cl.COC1=C(N=CN=C1OC)NS(=O)(=O)C2=CC=C(C=C2)N.C1CCNC(C1)C(C2=CC(=NC3=C2C=CC=C3C(F)(F)F)C(F)(F)F)O.Cl

Isomeric SMILES

CCC1=C(C(=NC(=N1)N)N)C2=CC=C(C=C2)Cl.COC1=C(N=CN=C1OC)NS(=O)(=O)C2=CC=C(C=C2)N.C1CCN[C@H](C1)[C@H](C2=CC(=NC3=C2C=CC=C3C(F)(F)F)C(F)(F)F)O.Cl

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.